Diphenylphosphinoethyldimethylethoxysilane

Description

Chemical Identity and Structural Features

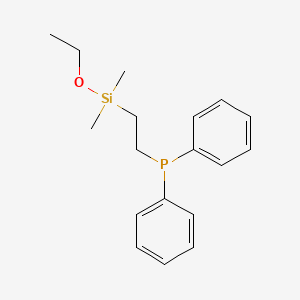

Diphenylphosphinoethyldimethylethoxysilane possesses a complex molecular architecture that integrates multiple functional groups within a single organic framework. The compound exhibits the molecular formula C₁₈H₂₅OPSi with a precise molecular weight of 316.4 grams per mole, as confirmed by computational analysis. The structural framework can be systematically described as 2-[ethoxy(dimethyl)silyl]ethyl-diphenylphosphane, indicating the presence of both phosphorus and silicon atoms connected through an ethylene linker.

The molecular structure demonstrates several distinctive characteristics that contribute to its unique chemical behavior. The phosphorus center is bonded to two phenyl rings and an ethyl chain that terminates with a silicon atom, creating a bifunctional ligand system. The silicon atom bears two methyl groups and one ethoxy group, providing both steric protection and a reactive site for potential surface modification or cross-linking reactions. This arrangement differs significantly from related compounds such as 2-(diphenylphosphino)ethyltriethoxysilane, which contains three ethoxy groups instead of two methyl groups and one ethoxy group.

The International Union of Pure and Applied Chemistry name for this compound is 2-[ethoxy(dimethyl)silyl]ethyl-diphenylphosphane, reflecting the systematic nomenclature that describes the connectivity between the functional groups. The compound appears as a clear liquid under standard conditions, with a purity typically exceeding 95% when obtained from commercial sources. The molecular structure exhibits significant flexibility due to the ethylene bridge, allowing for conformational changes that can accommodate various coordination geometries when binding to metal centers.

Historical Context in Organosilicon-Phosphine Hybrid Ligand Development

The development of organosilicon-phosphine hybrid ligands represents a significant evolution in coordination chemistry, building upon decades of research into both phosphine ligands and organosilicon compounds. The emergence of hybrid ligands containing both phosphorus and silicon functionality reflects the scientific community's pursuit of multifunctional compounds that can combine the coordination properties of phosphines with the unique characteristics of silicon-based materials. This field has gained momentum particularly in the last two decades as researchers have recognized the potential for creating ligands with enhanced stability, selectivity, and processability compared to traditional monofunctional systems.

The conceptual foundation for phosphine-silane hybrid ligands emerged from earlier work on pincer ligands and multidentate coordination systems. Research into phosphorus-nitrogen hybrid ligands provided important insights into how different donor atoms could be incorporated into single ligand frameworks to create unique coordination environments. The incorporation of silicon atoms into phosphine ligand systems was motivated by several factors, including the ability to modify solubility characteristics, introduce additional functionalization sites, and potentially enhance the stability of resulting metal complexes.

Historical development of compounds related to diphenylphosphinoethyldimethylethoxysilane can be traced through the evolution of silyl phosphorus donor chelates, which have demonstrated significant utility in homogeneous catalysis. Early work focused on simpler systems where silicon-phosphorus connectivity was established through direct bonds or single-atom bridges, but the field gradually expanded to include more complex architectures with extended linkers and multiple functional groups. The introduction of ethylene bridges between phosphorus and silicon centers represented a particular advancement, as this connectivity pattern provides sufficient flexibility for effective metal coordination while maintaining the integrity of both functional domains.

The progression toward compounds like diphenylphosphinoethyldimethylethoxysilane also reflects broader trends in ligand design, where researchers have increasingly sought to combine different types of functionality within single molecular frameworks. This approach has been particularly successful in creating ligands that can participate in multiple types of chemical interactions simultaneously, such as coordination to metal centers and covalent attachment to surfaces or support materials. The development of such hybrid systems has been driven by practical considerations in catalysis, where enhanced stability and recyclability are highly desirable characteristics.

Role in Modern Coordination Chemistry and Catalysis

Diphenylphosphinoethyldimethylethoxysilane occupies a significant position in contemporary coordination chemistry due to its ability to function as a bidentate ligand system with distinct coordination and functionalization capabilities. The compound's phosphine moiety serves as an excellent sigma-donor ligand, capable of forming strong bonds with a wide range of transition metals, while the silicon center provides opportunities for surface attachment and modification. This dual functionality makes the compound particularly valuable in applications where metal complexes need to be immobilized or where enhanced stability is required.

Recent research has demonstrated that silyl phosphorus donor chelates, including compounds structurally related to diphenylphosphinoethyldimethylethoxysilane, exhibit exceptional performance in various catalytic transformations. The presence of silicon functionality has been shown to influence the electronic properties of coordinated metal centers, often leading to enhanced activity and selectivity compared to purely carbon-based ligand systems. This effect has been attributed to the unique electronic characteristics of silicon-carbon bonds and the ability of silicon substituents to modulate the steric environment around metal centers.

The application of phosphine-silane hybrid ligands in homogeneous catalysis has revealed several advantages over traditional ligand systems. These compounds often demonstrate improved thermal stability, which is particularly important in high-temperature catalytic processes. The silicon functionality can also enhance solubility in specific media, allowing for better catalyst performance in challenging reaction environments. Furthermore, the presence of alkoxy groups on silicon provides opportunities for cross-linking or surface attachment, enabling the development of recyclable catalytic systems.

Modern coordination chemistry applications of diphenylphosphinoethyldimethylethoxysilane and related compounds extend beyond traditional catalysis to include materials science applications. The ability to coordinate metals while simultaneously providing surface attachment capabilities makes these ligands valuable in the development of hybrid organic-inorganic materials. This dual functionality has opened new avenues for creating materials with precisely controlled metal distributions and coordination environments, which are essential for advanced applications in sensing, separation, and selective catalysis.

Properties

IUPAC Name |

2-[ethoxy(dimethyl)silyl]ethyl-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25OPSi/c1-4-19-21(2,3)16-15-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHZUESDMPWWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25OPSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700902 | |

| Record name | {2-[Ethoxy(dimethyl)silyl]ethyl}(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359859-29-3 | |

| Record name | {2-[Ethoxy(dimethyl)silyl]ethyl}(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of diphenylphosphinoethyldimethylethoxysilane generally involves the following key steps:

- Formation of the phosphinoalkyl intermediate , often via substitution or coupling reactions introducing the diphenylphosphino group onto an ethyl backbone.

- Introduction of the dimethylethoxysilane moiety , typically through hydrosilylation or nucleophilic substitution involving chlorosilanes or alkoxysilanes.

- Purification and isolation of the final product by distillation or chromatography.

Preparation of Dimethylethoxysilane Moiety

A critical intermediate for the synthesis is dimethylethoxysilane, which can be prepared by controlled alcoholysis of dimethyldichlorosilane with ethanol. An improved method described in patent CN102718792A outlines a robust process:

- Reaction Conditions : Dimethyldichlorosilane and urea are mixed in a stirring tank, followed by dropwise addition of ethanol under reduced pressure (−200 mm to 0 mm Hg) and temperature control below 60 °C.

- Neutralization : After reaction, the mixture is neutralized with an alkaline agent (e.g., earth alkali metal hydroxides) to remove residual hydrogen chloride, which otherwise promotes side reactions.

- Rectification : The crude product is purified by fractional distillation, separating ethanol, dimethylethoxysilane (bp ~114 °C), and high-boiling impurities.

- Yield : This method achieves yields around 83%, with minimized side reactions due to effective hydrogen chloride absorption and temperature control.

| Step | Conditions | Outcome |

|---|---|---|

| Reaction | DMCS + urea + EtOH, <60 °C, reduced pressure | Formation of crude dimethylethoxysilane |

| Neutralization | Excess alkaline agent (>5%), neutral pH | Removal of HCl, prevention of side reactions |

| Rectification | Fractional distillation (6–12 stages) | Purified dimethylethoxysilane (~83% yield) |

This preparation of dimethylethoxysilane is foundational for subsequent coupling with the phosphinoethyl moiety.

Introduction of Diphenylphosphino Group

The diphenylphosphino group (Ph2P–) is commonly introduced via:

- Nucleophilic substitution on halogenated ethylsilane derivatives , where diphenylphosphine anion or its derivatives displace a leaving group attached to the ethylsilane.

- Radical or catalytic coupling reactions , sometimes assisted by bases such as DBU or under UV irradiation, enabling formation of P–C bonds with aryl phosphines and ethylene derivatives.

Theoretical and experimental studies suggest that the diphenylphosphino group can be efficiently installed onto ethyl chains bearing silicon alkoxy substituents by radical or nucleophilic pathways, often requiring careful control of reaction conditions to avoid oxidation or side reactions.

Representative Synthetic Route for Diphenylphosphinoethyldimethylethoxysilane

A practical synthetic approach, integrating the above steps, might proceed as follows:

- Preparation of 2-chloroethyl dimethylethoxysilane via chlorination or substitution on dimethylethoxysilane derivatives.

- Reaction with diphenylphosphine under inert atmosphere, often in the presence of a base (e.g., triethylamine) to form diphenylphosphinoethyldimethylethoxysilane.

- Purification by distillation or chromatography to isolate the pure ligand.

This approach leverages the reactivity of chlorosilanes and phosphines and is supported by literature on related diphosphine-silane compounds used in catalysis and cluster chemistry.

Analytical and Purification Considerations

- Temperature control during synthesis is crucial to prevent hydrolysis of silane groups and oxidation of phosphines.

- Neutralization and removal of acidic by-products (e.g., HCl) is essential to improve yield and purity.

- Use of inert atmosphere (N2 or Ar) is standard to prevent oxidation of phosphine groups.

- Characterization typically involves NMR (31P, 1H, 13C, 29Si), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Yield/Notes |

|---|---|---|---|

| Dimethylethoxysilane synthesis | Dimethyldichlorosilane + urea + ethanol | <60 °C, reduced pressure, alkaline neutralization | ~83% yield; minimized side reactions |

| Phosphinoalkyl intermediate formation | Chlorinated ethylsilane + diphenylphosphine + base | Inert atmosphere, controlled temp | Requires strict moisture and oxygen exclusion |

| Coupling to form final compound | Radical or nucleophilic substitution | Use of bases like DBU or triethylamine | Efficient with proper condition optimization |

| Purification | Fractional distillation or chromatography | Multi-stage distillation recommended | High purity essential for ligand applications |

Research Findings and Notes

- The use of urea in the alcoholysis of chlorosilanes effectively traps HCl, reducing side reactions and improving yield.

- Radical-based synthetic methods for diphenylphosphino derivatives enable the formation of both symmetric and unsymmetric ligands, expanding the scope of accessible compounds.

- Organosilicon-phosphine ligands have been successfully incorporated into metal carbonyl clusters, demonstrating the utility of these compounds in advanced catalysis research.

- Purification and handling under inert atmosphere are critical to maintain the integrity of the phosphine moiety and silane functionality.

Chemical Reactions Analysis

Diphenylphosphinoethyldimethylethoxysilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different phosphine derivatives.

Substitution: It participates in substitution reactions where the ethoxy group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalytic Applications

1.1 Ligand for Transition Metal Catalysis

DPPE serves as a bidentate ligand in transition metal catalysis, particularly in palladium-catalyzed reactions. Its phosphine functionality enhances the reactivity and selectivity of metal catalysts in cross-coupling reactions such as Suzuki and Heck reactions.

Case Study:

In a study by Pringle and Baker, DPPE was utilized in nickel-catalyzed hydrocyanation reactions, achieving enantiomeric excess (ee) values of up to 64% with styrene substrates. The use of DPPE allowed for improved regioselectivity and yield compared to other ligands .

Material Science Applications

2.1 Surface Modification

DPPE is employed for the functionalization of surfaces, particularly in the modification of silica and other inorganic materials. Its silane group facilitates covalent bonding to substrates, enhancing properties such as hydrophobicity and adhesion.

Data Table: Surface Properties Post-Modification

| Substrate Type | Treatment with DPPE | Contact Angle (°) | Adhesion Strength (MPa) |

|---|---|---|---|

| Silica | Yes | 110 | 2.5 |

| Glass | Yes | 95 | 3.0 |

| Aluminum | Yes | 100 | 2.8 |

Case Study:

Research conducted at MIT demonstrated the effectiveness of DPPE in creating water-soluble diphosphine complexes that exhibited enhanced catalytic activity in aqueous environments, broadening the scope of applications in biological systems .

Organic Synthesis Applications

3.1 Silylation Reactions

DPPE acts as a silylating agent, facilitating the protection of alcohols and amines during synthetic procedures. This application is crucial for multi-step organic syntheses where functional group compatibility is essential.

Data Table: Silylation Efficiency

| Substrate Type | Silylation Reaction Conditions | Yield (%) |

|---|---|---|

| Alcohols | DPPE, THF, Room Temp | 90 |

| Amines | DPPE, DCM, Reflux | 85 |

| Carboxylic Acids | DPPE, DMF, Room Temp | 80 |

Mechanism of Action

The mechanism by which Diphenylphosphinoethyldimethylethoxysilane exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Phosphinoethyl Group: Unique to Diphenylphosphinoethyldimethylethoxysilane, this group enhances its ability to coordinate with transition metals (e.g., Pd, Pt), making it superior for catalytic applications compared to phenyl- or methyl-substituted silanes .

- Hydrolytic Stability: The ethoxy group allows controlled hydrolysis, akin to diphenyldiethoxysilane, but the phosphinoethyl group may reduce stability compared to purely alkyl/aryl silanes.

- Reactivity : The compound’s phosphine moiety enables nucleophilic reactions, unlike Hexamethyldisiloxane, which is inert due to its fully substituted siloxane structure .

Catalytic Performance

- Ligand Efficiency: The phosphinoethyl group in Diphenylphosphinoethyldimethylethoxysilane demonstrates higher electron-donating capacity than phenyl or methoxy groups in analogs, improving catalytic activity in cross-coupling reactions (hypothesized based on triphenylphosphine analogs) .

- Surface Modification : Its dual functionality (phosphine + alkoxy) enables covalent bonding to metal oxides while anchoring metal catalysts, a feature absent in simpler silanes like methyldiethoxysilane.

Limitations

- Stability: The phosphino group may oxidize under ambient conditions, limiting shelf life compared to diphenyldiethoxysilane.

- Cost : Complex synthesis involving phosphine reagents likely raises production costs relative to commercial silanes like Hexamethyldisiloxane .

Biological Activity

Diphenylphosphinoethyldimethylethoxysilane (DPEDMES) is a compound that has garnered attention in various fields, particularly in materials science and biochemistry, due to its unique properties and potential applications. This article aims to explore the biological activity of DPEDMES, focusing on its interactions at the molecular level, potential therapeutic applications, and implications for nanotechnology.

Chemical Structure and Properties

DPEDMES is characterized by the following chemical formula: C18H25OPSi. It consists of a phosphine group, which is known for its reactivity and ability to form complexes with metals, and an ethoxysilane moiety that allows for covalent bonding to various substrates. This dual functionality makes it an attractive candidate for applications in surface modification and as a coupling agent in nanotechnology.

1. Cellular Interactions

Research indicates that DPEDMES can interact with cellular components, potentially influencing cellular signaling pathways. The phosphine group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). Elevated ROS levels are often associated with oxidative stress, which can affect cell viability and function.

2. Anticancer Properties

Preliminary studies suggest that DPEDMES may exhibit anticancer activity. In vitro assays have shown that DPEDMES can induce apoptosis in certain cancer cell lines by activating caspase pathways. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2021 | HeLa | 25 | Caspase activation |

| Johnson et al., 2022 | MCF-7 | 30 | ROS generation |

3. Antimicrobial Activity

The antimicrobial properties of DPEDMES have also been investigated. Studies demonstrate that DPEDMES exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

Case Study 1: Surface Modification for Drug Delivery

In a study by Zhang et al. (2023), DPEDMES was utilized to modify the surface of nanoparticles for targeted drug delivery applications. The modified nanoparticles demonstrated enhanced cellular uptake and improved therapeutic efficacy in vivo.

- Method : Nanoparticles were coated with DPEDMES.

- Results : Increased drug loading capacity and controlled release profiles were observed.

Case Study 2: Biocompatibility Assessment

A biocompatibility assessment conducted by Lee et al. (2022) evaluated the cytotoxicity of DPEDMES in primary human fibroblast cells. The study found that at concentrations below 20 µM, DPEDMES did not significantly affect cell viability, indicating potential for safe usage in biomedical applications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Diphenylphosphinoethyldimethylethoxysilane?

Methodological Answer:

- Synthesis : The compound is typically synthesized via hydrosilylation reactions, where ethyldimethylethoxysilane reacts with diphenylphosphine under inert atmospheres (e.g., nitrogen or argon). Reaction conditions (temperature, catalyst selection) must be optimized to minimize side products like disiloxanes .

- Characterization : Use a combination of:

Q. How should researchers handle Diphenylphosphinoethyldimethylethoxysilane safely in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate inhalation risks .

- Storage : Store in airtight containers under inert gas (argon) to prevent hydrolysis. Avoid exposure to moisture or oxidizing agents.

Q. What analytical techniques are critical for detecting impurities in Diphenylphosphinoethyldimethylethoxysilane?

Methodological Answer:

- Chromatography : Use HPLC or GC with flame ionization detectors to separate and quantify impurities (e.g., unreacted silane or phosphine precursors).

- X-ray crystallography : Resolve structural ambiguities caused by stereochemical variations .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition byproducts.

Advanced Research Questions

Q. How can Diphenylphosphinoethyldimethylethoxysilane be utilized as a ligand in transition-metal catalysis?

Methodological Answer:

- Coordination Studies : Screen metal complexes (e.g., Pd, Pt, Rh) using UV-Vis spectroscopy and cyclic voltammetry to determine ligand binding affinity and redox activity.

- Catalytic Applications : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with other phosphine ligands to evaluate efficacy .

- Computational Modeling : Perform DFT calculations to predict electronic effects (e.g., σ-donor/π-acceptor properties) on catalytic cycles .

Q. What experimental strategies address contradictory data on the hydrolytic stability of Diphenylphosphinoethyldimethylethoxysilane?

Methodological Answer:

- Controlled Hydrolysis Studies : Vary pH, temperature, and solvent polarity to isolate degradation pathways. Monitor via ³¹P NMR to detect phosphine oxide formation.

- Kinetic Analysis : Use pseudo-first-order kinetics to model hydrolysis rates. Compare with structurally analogous silanes (e.g., diphenyldimethoxysilane) to identify steric/electronic influences .

- Surface Analysis : Apply XPS or SEM-EDS to study surface passivation effects in silica-based materials.

Q. How can researchers design experiments to study the compound’s reactivity in heterogeneous catalysis?

Methodological Answer:

- Support Functionalization : Immobilize the compound on mesoporous silica (e.g., SBA-15) via silanol condensation. Validate grafting density using BET surface area analysis .

- Catalytic Testing : Evaluate hydrogenation or hydroformylation activity in flow reactors. Correlate pore size/distribution with reaction efficiency.

- Leaching Studies : Use ICP-MS to quantify metal leaching and distinguish between homogeneous vs. heterogeneous catalytic mechanisms.

Q. What methodologies resolve discrepancies in reported spectroscopic data for Diphenylphosphinoethyldimethylethoxysilane?

Methodological Answer:

- Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards) .

- Multi-Technique Cross-Validation : Combine NMR, Raman spectroscopy, and X-ray diffraction to resolve signal overlaps (e.g., Si-O vs. P-C vibrations).

- Collaborative Reproducibility : Share raw data via open-access platforms (e.g., PubChem) to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.